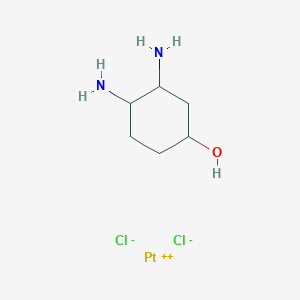
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is a fascinating chemical compound extensively used in diverse scientific research. With its unique structure and remarkable properties, it plays a pivotal role in cancer treatment, catalysis, and material science advancements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) typically involves the reaction of 1,2-diaminocyclohexane with platinum(II) chloride in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can be reduced to form lower oxidation states or to remove specific functional groups.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学研究应用
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in material science for the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis, making it a potent anticancer agent .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: Another platinum-based compound used in chemotherapy with different side effect profiles.
Carboplatin: A derivative of cisplatin with reduced toxicity and similar anticancer activity.
Uniqueness
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is unique due to its specific structural features, which contribute to its distinct reactivity and biological activity. Its ability to form stable complexes with various ligands and its enhanced solubility compared to other platinum-based compounds make it a valuable compound in scientific research and therapeutic applications .
属性
IUPAC Name |
3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRXEIHBNWKKZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922548 |
Source


|
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117799-57-2 |
Source


|
| Record name | Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
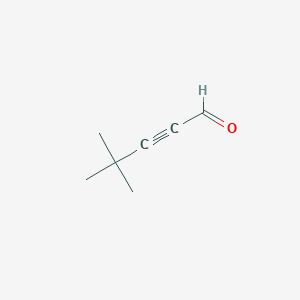

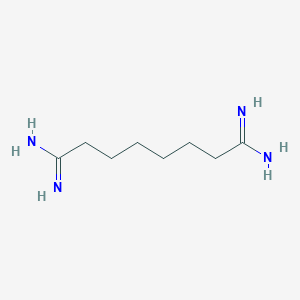
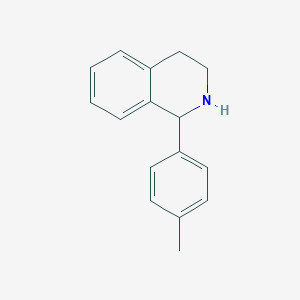
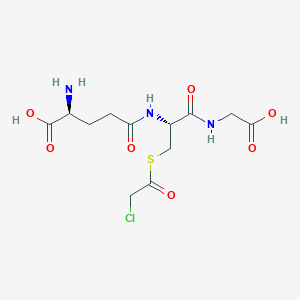
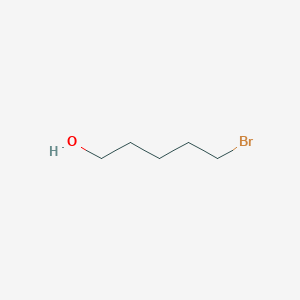
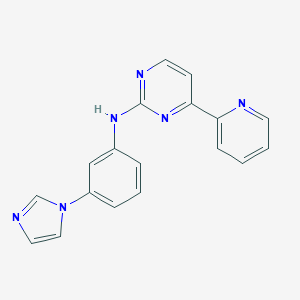
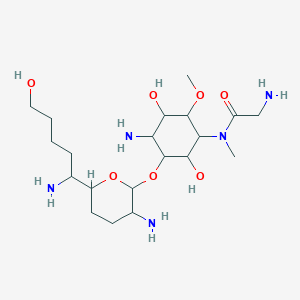
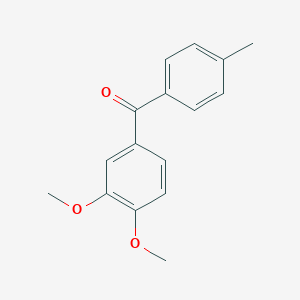
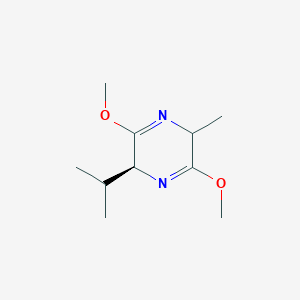
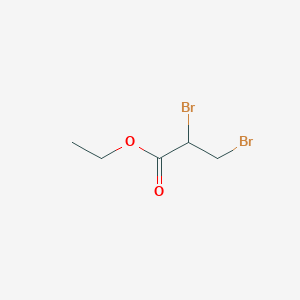
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
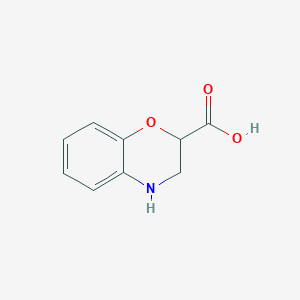
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
